molecular formula C11H13NO2 B12882981 5-Benzyl-5-methyloxazolidin-2-one CAS No. 36838-64-9

5-Benzyl-5-methyloxazolidin-2-one

Katalognummer: B12882981
CAS-Nummer: 36838-64-9
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: QOKZAXUWQQEKBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-5-methyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including synthetic organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol . Another approach involves the reaction of benzylamine with methyl glyoxalate under controlled conditions to form the desired oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-5-methyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Benzyl-5-methyloxazolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Benzyl-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Uniqueness

5-Benzyl-5-methyloxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyl and methyl substituents provide unique steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry.

Eigenschaften

CAS-Nummer

36838-64-9

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

5-benzyl-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-11(8-12-10(13)14-11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI-Schlüssel

QOKZAXUWQQEKBL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNC(=O)O1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.